2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide
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Overview
Description
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenyl group, and various functional groups including a hydrazide and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and the chloromethyl group. The final steps involve the formation of the hydrazide and the attachment of the hydroxyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Careful control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE
- **2-({5-[(4-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE
Uniqueness
The uniqueness of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups and its potential biological activity. The presence of the chloromethyl and hydroxyl groups may confer unique reactivity and binding properties compared to similar compounds.
Properties
Molecular Formula |
C26H25ClN6O2S |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C26H25ClN6O2S/c1-17-14-20(27)10-13-23(17)28-16-24-30-32-26(33(24)21-6-4-3-5-7-21)36-18(2)25(35)31-29-15-19-8-11-22(34)12-9-19/h3-15,18,28,34H,16H2,1-2H3,(H,31,35)/b29-15+ |
InChI Key |
ZXCPEXBHHCQGNI-WKULSOCRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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